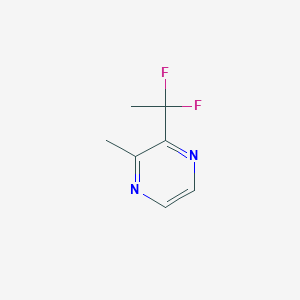

2-(1,1-Difluoroethyl)-3-methylpyrazine

Description

BenchChem offers high-quality 2-(1,1-Difluoroethyl)-3-methylpyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,1-Difluoroethyl)-3-methylpyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1,1-difluoroethyl)-3-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2/c1-5-6(7(2,8)9)11-4-3-10-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAANCFJYPUAOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1C(C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2-(1,1-Difluoroethyl)-3-methylpyrazine

Executive Summary

2-(1,1-Difluoroethyl)-3-methylpyrazine is a specialized fluorinated heterocycle emerging at the intersection of flavor chemistry and medicinal chemistry. Structurally, it is the gem-difluorinated analog of 2-ethyl-3-methylpyrazine , a high-volume flavoring agent known for its nutty, roasted profile.

In drug discovery, this molecule represents a strategic bioisostere . The replacement of the ethyl group's benzylic methylene (

Chemical Structure & Electronic Properties[1][2]

Structural Analysis

The molecule consists of a pyrazine ring substituted at the 2- and 3-positions.[1][2]

-

Core Scaffold: 1,4-Diazine (Pyrazine).

-

Position 2: 1,1-Difluoroethyl group (

).[2][3][4] -

Position 3: Methyl group (

).[1]

Electronic Effects of Gem-Difluorination

The introduction of the gem-difluoro group creates a distinct electronic environment compared to the parent ethyl analog:

-

Inductive Effect (

): The high electronegativity of the two fluorine atoms creates a strong electron-withdrawing effect. This pulls electron density away from the pyrazine ring, significantly lowering the -

Conformational Bias: The "gauche effect" and the larger van der Waals radius of fluorine (1.47 Å) vs. hydrogen (1.20 Å) often lock the side chain into specific conformations, potentially altering binding affinity to protein targets.

-

Lipophilicity Modulation: While fluorine is polar, the C-F bond is non-polarizable. Replacing C-H with C-F typically increases lipophilicity (

) due to the high hydrophobicity of the fluorocarbon surface area.

Synthesis & Manufacturing Protocols

Since this compound is not a bulk commodity, it is synthesized via deoxyfluorination of the corresponding ketone. The precursor, 2-acetyl-3-methylpyrazine , is a widely available flavor ingredient (FEMA 3964), making this route economically viable.

Retrosynthetic Analysis

The most robust pathway involves the conversion of a carbonyl oxygen to a gem-difluoride using nucleophilic fluorinating agents.

-

Starting Material: 2-Acetyl-3-methylpyrazine (CAS: 23787-80-6).[5]

-

Reagent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor® ) is preferred over DAST (Diethylaminosulfur trifluoride) due to its superior thermal stability and safety profile.[6]

Experimental Protocol (Bench Scale)

Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere.

Reagents:

-

2-Acetyl-3-methylpyrazine (1.0 eq)

-

Deoxo-Fluor® (1.5 – 2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated

solution

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with 2-acetyl-3-methylpyrazine (10 mmol) and dissolve in anhydrous DCM (20 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Add Deoxo-Fluor® (15 mmol) dropwise via syringe under nitrogen flow. Caution: Reaction is exothermic.[6]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours. Monitor conversion via TLC or GC-MS (Target MW: 158).

-

Troubleshooting: If conversion is incomplete, heat to reflux (40°C) for 4 hours.

-

-

Quenching: Cool the mixture back to 0°C. Slowly quench by adding saturated

solution. Warning: Vigorous -

Workup: Extract the aqueous layer with DCM (

). Combine organic layers, dry over anhydrous -

Purification: Purify the crude oil via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 90:10 to 80:20).

Caption: Nucleophilic deoxyfluorination pathway converting the acetyl ketone to the gem-difluoro moiety.

Physicochemical Profile

The following data compares the target molecule with its non-fluorinated parent, highlighting the "Fluorine Effect."

| Property | 2-Ethyl-3-methylpyrazine (Parent) | 2-(1,1-Difluoroethyl)-3-methylpyrazine (Target) | Impact of Fluorination |

| CAS Number | 15707-23-0 | 111781-49-8 | N/A |

| Molecular Formula | +2F, -2H | ||

| Molecular Weight | 122.17 g/mol | 158.15 g/mol | Increased mass |

| Boiling Point | 172°C | ~160–165°C (Predicted) | Reduced intermolecular forces (lower polarizability of F) |

| LogP (Lipophilicity) | 1.07 | 1.62 (Predicted) | Increased (Improved membrane permeability) |

| H-Bond Acceptors | 2 | 2 (Weaker) | Pyrazine N basicity reduced |

| Metabolic Stability | Low (Benzylic oxidation) | High (Oxidation blocked) | Critical for drug design |

Applications in Drug Discovery (Bioisosterism)[1][10][11][12][13][14]

The primary utility of 2-(1,1-difluoroethyl)-3-methylpyrazine is as a metabolically stable building block .

Blocking Metabolic Soft Spots

In the parent compound (2-ethyl-3-methylpyrazine), the benzylic carbon (the

Replacing these hydrogen atoms with fluorine renders the carbon atom inert to oxidative attack because the C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond and the fluorine atom cannot be abstracted by the heme-iron-oxo species of CYP450.

Pathway Visualization: Metabolic Fate

Caption: Comparison of metabolic stability. The difluoroethyl group prevents the hydroxylation that degrades the ethyl analog.

Analytical Characterization

To validate the synthesis, the following spectral signatures are diagnostic:

- NMR: This is the definitive test. Expect a quartet (due to coupling with the adjacent methyl protons) around -85 to -95 ppm .

-

NMR:

-

The methyl group within the difluoroethyl chain (

) will appear as a triplet (due to coupling with two F atoms) in the range of 1.8 – 2.2 ppm with a coupling constant -

The pyrazine ring methyl (

) will appear as a singlet around 2.5 – 2.6 ppm . -

Ring protons will show characteristic heteroaromatic shifts (8.0 – 8.5 ppm).

-

-

GC-MS: Look for the molecular ion peak

at 158 m/z . A characteristic loss of a methyl radical (

Safety & Handling

-

Hazards: Like most low-molecular-weight pyrazines, this compound is likely an irritant to eyes, respiratory system, and skin.

-

Volatility: It is a volatile liquid. Handle in a fume hood to avoid inhalation.[6]

-

Reactivity: While the C-F bond is stable, the pyrazine ring can be susceptible to nucleophilic attack if activated. Store away from strong oxidizing agents.

References

-

Synthesis via Deoxo-Fluor

-

Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides. The Journal of Organic Chemistry, 64(19), 7048-7054. Link

-

-

Gem-Difluoroethyl as Bioisostere

-

Hu, J., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal, 28(19). Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

-

Parent Compound Data (2-Acetyl-3-methylpyrazine)

-

PubChem Compound Summary for CID 32093, 2-Acetyl-3-methylpyrazine. Link

-

Sources

- 1. 2-Acetyl-3-methylpyrazine | C7H8N2O | CID 32093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1007870-02-1,N-Methylpyrrolidine-3-carboxamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Fluorinated Compounds | CymitQuimica [cymitquimica.com]

- 4. US11325906B2 - Chemical compounds - Google Patents [patents.google.com]

- 5. 2-Acetyl-3-methylpyrazine = 98 , FG 23787-80-6 [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Safety and Handling Guide for 2-(1,1-Difluoroethyl)-3-methylpyrazine: An In-depth Technical Resource for Researchers

Disclaimer: As of the compilation of this guide, a specific, publicly available Safety Data Sheet (SDS) for 2-(1,1-Difluoroethyl)-3-methylpyrazine (CAS No. 1171916-84-9) has not been identified. The following information is therefore a scientifically informed projection based on the known properties of the pyrazine heterocyclic core and the influence of the 1,1-difluoroethyl substituent. This guide is intended to provide a robust safety framework for laboratory professionals by applying established principles of chemical safety and data from structurally analogous compounds. Researchers must exercise professional judgment and adhere to all institutional and regulatory safety protocols.

Introduction: Navigating the Safety Profile of a Novel Fluorinated Pyrazine

2-(1,1-Difluoroethyl)-3-methylpyrazine is a heterocyclic compound of interest to researchers in fields such as medicinal chemistry and materials science. The introduction of a difluoroethyl group to the pyrazine scaffold can significantly alter its biological and physical properties. Pyrazines are known for their presence in flavor and fragrance chemistry and their utility as building blocks in pharmaceutical synthesis.[1][2] The incorporation of fluorine is a common strategy in drug development to enhance metabolic stability and bioavailability.[3]

This guide provides a comprehensive overview of the anticipated hazards, safe handling protocols, and emergency procedures for 2-(1,1-Difluoroethyl)-3-methylpyrazine. By dissecting the contributions of its structural components, we can construct a proactive safety model to ensure the well-being of laboratory personnel.

Anticipated Hazard Profile and Classification

The hazard profile of 2-(1,1-Difluoroethyl)-3-methylpyrazine can be inferred from related pyrazine compounds and fluorinated hydrocarbons. Pyrazines such as 2-ethyl-3-methylpyrazine are often classified as flammable liquids and harmful if swallowed.[4][5] The 1,1-difluoroethane component is an extremely flammable gas that can pose cardiovascular risks at high concentrations.[3]

Based on these analogs, a preliminary, unevaluated GHS classification is proposed below.

Anticipated GHS Classification:

-

Flammable Liquid: Category 3 (H226: Flammable liquid and vapor)

-

Acute Toxicity (Oral): Category 4 (H302: Harmful if swallowed)

-

Skin Irritation: Category 2 (H315: Causes skin irritation)

-

Eye Irritation: Category 2A (H319: Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335: May cause respiratory irritation)

Caption: Anticipated GHS hazard pictograms for 2-(1,1-Difluoroethyl)-3-methylpyrazine.

Physicochemical Properties and Safety Implications

While experimental data for 2-(1,1-Difluoroethyl)-3-methylpyrazine is scarce, we can assemble a profile based on its chemical structure and related compounds.

| Property | Value/Prediction | Safety Implication |

| Molecular Formula | C₇H₈F₂N₂ | - |

| Molecular Weight | 158.15 g/mol | - |

| Appearance | Colorless to pale yellow liquid (predicted) | Visual confirmation of purity. |

| Odor | Nutty, roasted, or chemical odor (predicted) | Odor is not a reliable indicator of hazardous concentrations. |

| Boiling Point | Predicted to be higher than 2-ethyl-3-methylpyrazine (57°C @ 10 mmHg) due to increased molecular weight and polarity.[6] | Indicates volatility and potential for vapor accumulation. |

| Flash Point | Predicted to be in the flammable range (e.g., < 60°C), similar to related pyrazines.[7] | Requires careful handling away from ignition sources. |

| Solubility | Likely soluble in organic solvents. | Informs choice of solvents for reactions and cleaning. |

The predicted flammability necessitates the use of intrinsically safe equipment and storage in a designated flammable liquids cabinet. The volatility, while not precisely known, warrants handling in a well-ventilated area, preferably a chemical fume hood, to prevent the accumulation of potentially harmful vapors.

Inferred Toxicological Profile

The toxicological properties are a composite of the pyrazine core's known effects and the potential hazards associated with the difluoroethyl moiety.

-

Acute Toxicity: Related pyrazines exhibit moderate acute oral toxicity. For instance, 2-ethyl-3-methylpyrazine has a reported oral LD50 of 600 mg/kg in rats.[5] Ingestion of 2-(1,1-Difluoroethyl)-3-methylpyrazine may lead to nausea, vomiting, and other systemic effects. Inhalation of high concentrations of vapors could cause dizziness, headache, and respiratory irritation.[8]

-

Irritation and Sensitization: Many pyrazine derivatives are known to be irritating to the skin, eyes, and respiratory system.[9][10] Direct contact should be avoided. While data on sensitization is unavailable, it is prudent to assume that repeated skin contact could lead to allergic reactions.

-

Hazards of the Difluoroethyl Group: A significant concern with fluorinated compounds is their behavior under high heat. Thermal decomposition can lead to the release of highly toxic and corrosive hydrogen fluoride (HF) gas.[11] This is a critical consideration for fire scenarios and high-temperature reactions.

-

Chronic Toxicity and Genotoxicity: Safety assessments of structurally similar compounds like 2-ethyl-3-methylpyrazine have not indicated genotoxic potential.[12] However, in the absence of specific data, prolonged or repeated exposure should be minimized.

Safe Handling and Storage Protocols

A rigorous and cautious approach to handling is essential. The following protocols are based on best practices for managing flammable and potentially toxic research chemicals.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when there is a significant risk of splashing.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.

-

Body Protection: A flame-retardant lab coat is recommended. Ensure clothing fully covers the skin.

-

Respiratory Protection: All handling of the liquid should be performed in a certified chemical fume hood to minimize inhalation exposure.

Experimental Workflow:

Caption: A generalized workflow for the safe handling of 2-(1,1-Difluoroethyl)-3-methylpyrazine.

Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store in a designated flammable liquids cabinet.

-

Keep away from heat, sparks, open flames, and strong oxidizing agents.[13]

Emergency Procedures

Rapid and appropriate responses to emergencies can significantly mitigate harm.

First Aid:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Fire-Fighting:

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Avoid using a direct water jet, as it may spread the fire.[4]

-

Specific Hazards: The container may explode in a fire. Vapors are heavier than air and may travel to an ignition source. Crucially, combustion may produce highly toxic hydrogen fluoride and carbon oxides. [11][14]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.

Caption: Decision-making flowchart for emergency response.

Disposal Considerations

As a halogenated organic compound, 2-(1,1-Difluoroethyl)-3-methylpyrazine must be disposed of as hazardous waste.

-

Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.

-

Do Not Dispose in Drains: This compound should never be disposed of down the sink.

-

Professional Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office, which will use a licensed hazardous waste disposal company.[5]

Conclusion

While awaiting a specific Safety Data Sheet for 2-(1,1-Difluoroethyl)-3-methylpyrazine, a cautious and informed approach based on the known hazards of its constituent parts—the pyrazine ring and the difluoroethyl group—is paramount. Researchers should treat this compound as a flammable liquid that is harmful if swallowed and is a potential irritant. The risk of releasing hydrogen fluoride upon thermal decomposition is a significant hazard that must be managed. By adhering to the rigorous handling, storage, and emergency protocols outlined in this guide, scientists can work with this novel compound while upholding the highest standards of laboratory safety.

References

-

PubChem. (n.d.). 2-Ethyl-3-methylpyrazine. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

Flavor and Extract Manufacturers Association. (n.d.). 2-ETHYL-3-METHYLPYRAZINE. FEMA. Retrieved February 14, 2026, from [Link]

-

ScenTree. (n.d.). 2-ethyl-3-methyl pyrazine (CAS N° 15707-23-0). Retrieved February 14, 2026, from [Link]

-

Perflavory. (n.d.). 2-methyl-3-(methyl thio) pyrazine, 2882-20-4. Retrieved February 14, 2026, from [Link]

-

CPAchem. (n.d.). Safety data sheet - 2-Ethyl-3-methylpyrazine. Retrieved February 14, 2026, from [Link]

-

Ventos. (n.d.). 2-ETHYL-3-METHYLPYRAZINE. Retrieved February 14, 2026, from [Link]

- Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 2-ethyl-3-methylpyrazine, CAS Registry Number 15707-23-0. Food and Chemical Toxicology, 182, 115049.

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - 1,1-Difluoroethane. Retrieved February 14, 2026, from [Link]

-

Advanced Biotech. (2025, January 25). Safety Data Sheet - 2-Ethyl-3-Methyl Pyrazine synthetic. Retrieved February 14, 2026, from [Link]

- Smith, R. L., et al. (2002). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology, 40(4), 429-451.

-

Elan Chemical. (2018, July 30). Safety Data Sheet - 2 METHYL THIO 3 METHYL PYRAZINE. Retrieved February 14, 2026, from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - 1,1,1,2-Tetrachloro-2,2-Difluoroethane. Retrieved February 14, 2026, from [Link]

-

The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine. Retrieved February 14, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Inert Reassessment - 1,1-Difluoroethane CAS 75-37-6. Retrieved February 14, 2026, from [Link]

Sources

- 1. femaflavor.org [femaflavor.org]

- 2. The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients [repository.tno.nl]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fr.cpachem.com [fr.cpachem.com]

- 5. prod.adv-bio.com [prod.adv-bio.com]

- 6. 2-Ethyl-3-Methylpyrazine | C7H10N2 | CID 27457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ScenTree - 2-ethyl-3-methyl pyrazine (CAS N° 15707-23-0) [scentree.co]

- 8. nj.gov [nj.gov]

- 9. 2-methyl-3-(methyl thio) pyrazine, 2882-20-4 [perflavory.com]

- 10. 2-methyl-3-(methyl thio) pyrazine, 2882-20-4 [thegoodscentscompany.com]

- 11. nj.gov [nj.gov]

- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 13. fishersci.com [fishersci.com]

- 14. elan-chemical.com [elan-chemical.com]

Methodological & Application

Application Notes and Protocols for the Use of 2-(1,1-Difluoroethyl)-3-methylpyrazine as a Flavor Ingredient

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and product development professionals on the application of 2-(1,1-Difluoroethyl)-3-methylpyrazine as a novel flavor ingredient. Pyrazines are a well-established class of heterocyclic aromatic compounds, pivotal to the desirable roasted, nutty, and savory notes in a vast array of thermally processed foods.[1] The introduction of fluorine into an alkylpyrazine structure, as in 2-(1,1-Difluoroethyl)-3-methylpyrazine, represents an innovative approach to flavor chemistry, potentially offering unique sensory characteristics and enhanced stability. Due to the novelty of this specific compound, publicly available data on its regulatory status and detailed sensory profile are limited. Therefore, this guide establishes a framework for its evaluation and use by leveraging established methodologies for structurally similar, well-documented alkylpyrazines, particularly its non-fluorinated analog, 2-ethyl-3-methylpyrazine. We present detailed protocols for analytical quantification via Gas Chromatography-Mass Spectrometry (GC-MS), comprehensive sensory evaluation, and a discussion on safety and regulatory considerations.

Introduction to 2-(1,1-Difluoroethyl)-3-methylpyrazine

Alkylpyrazines are key aroma compounds formed predominantly through the Maillard reaction and Strecker degradation during the heating of foodstuffs.[2] Their low odor thresholds mean they can significantly impact the flavor profile of products like coffee, cocoa, baked goods, and roasted nuts, even at parts-per-billion concentrations.[3]

2-(1,1-Difluoroethyl)-3-methylpyrazine is a synthetic pyrazine derivative. The substitution of hydrogen atoms with fluorine on the ethyl side chain is a critical modification. In medicinal chemistry, fluorination is often employed to enhance metabolic stability, binding affinity, and bioavailability.[4] In flavor science, this modification can be hypothesized to alter both the organoleptic properties (odor and taste) and the volatility and stability of the molecule. This guide provides the necessary protocols to characterize these properties and safely explore the applications of this novel ingredient.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a flavor ingredient is fundamental for its effective handling, formulation, and analysis.

| Property | Value | Source |

| IUPAC Name | 2-(1,1-Difluoroethyl)-3-methylpyrazine | - |

| Synonyms | Pyrazine, 2-(1,1-difluoroethyl)-3-methyl- | Chemical Supplier Data |

| CAS Number | 1171916-84-9 | Chemical Supplier Data |

| Molecular Formula | C₇H₈F₂N₂ | Chemical Supplier Data |

| Molecular Weight | 158.15 g/mol | Chemical Supplier Data |

| Boiling Point | Estimated to be similar to or slightly higher than analogous alkylpyrazines (e.g., 2-ethyl-3-methylpyrazine, ~173°C). Precise value requires experimental determination. | Analogy |

| Appearance | Likely a colorless to pale yellow liquid at room temperature. | Analogy |

| Solubility | Expected to be soluble in organic solvents (e.g., ethanol, propylene glycol) and sparingly soluble in water. | Analogy |

Sensory Profile and Organoleptic Evaluation

The sensory profile of 2-(1,1-Difluoroethyl)-3-methylpyrazine has not been formally published. However, based on its structural similarity to other 2-alkyl-3-methylpyrazines, a profile in the nutty, roasted, and earthy family can be anticipated. The difluoro- group may introduce unique metallic, green, or cooling nuances. Its non-fluorinated analog, 2-ethyl-3-methylpyrazine (FEMA No. 3155), is described as having potato, burnt nutty, roasted, cereal, and earthy notes.[3]

Rigorous sensory evaluation is required to formally characterize its profile and determine its detection threshold.

Protocol 3.1: Sensory Panel Evaluation for Flavor Profile Characterization

This protocol outlines a method for descriptive sensory analysis to build a comprehensive flavor and aroma profile.[5][6]

Objective: To identify and quantify the sensory attributes of 2-(1,1-Difluoroethyl)-3-methylpyrazine.

Materials:

-

2-(1,1-Difluoroethyl)-3-methylpyrazine (high purity, >98%)

-

Odorless solvent (e.g., propylene glycol, deodorized mineral oil)

-

Deionized, odor-free water

-

Glass sniffing strips (blotters)

-

Coded, sealed sample cups

-

Trained sensory panel (8-12 members)

Procedure:

-

Stock Solution Preparation: Prepare a 1% (w/v) solution of the pyrazine in propylene glycol. Subsequent serial dilutions (e.g., 1000 ppm, 100 ppm, 10 ppm, 1 ppm, 0.1 ppm) in deionized water should be prepared fresh.

-

Panelist Training: Familiarize the panel with common pyrazine descriptors (e.g., nutty, roasted, cocoa, earthy, potato, green) using known reference standards (e.g., 2,5-dimethylpyrazine, 2-ethyl-3-methylpyrazine).

-

Aroma Evaluation:

-

Dip sniffing strips into each dilution for 2 seconds to a depth of 1 cm.

-

Present the coded strips to panelists in a randomized order in a well-ventilated, odor-free environment.

-

Panelists will record all perceived aroma characteristics and their intensity on a standardized scale (e.g., a 15-cm line scale from "not perceived" to "very strong").

-

-

Flavor Evaluation (in aqueous solution):

-

Present panelists with coded, sealed cups containing 20 mL of each dilution. A cup with plain deionized water should be included as a control.

-

Panelists will taste the samples, expectorating after each one. They should rinse with deionized water between samples.

-

Panelists will record all perceived taste and retronasal aroma characteristics and their intensities.

-

-

Data Analysis:

-

Collect and compile the intensity scores for each attribute from all panelists.

-

Analyze the data using statistical methods (e.g., Analysis of Variance - ANOVA) to identify significant attributes at different concentrations.

-

Generate a spider web plot or flavor profile diagram to visualize the sensory characteristics of the compound.

-

Analytical Methodologies for Quality Control

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile flavor compounds like pyrazines due to its high sensitivity and selectivity.[7][8] Headspace Solid-Phase Microextraction (HS-SPME) is an ideal sample preparation technique as it is solvent-free and concentrates volatile analytes from the sample matrix.[1][4]

Protocol 4.1: Quantification in a Food Matrix using HS-SPME-GC-MS

This protocol provides a robust method for quantifying 2-(1,1-Difluoroethyl)-3-methylpyrazine in a model food system, such as a beverage or a powdered mix.[7]

Objective: To accurately determine the concentration of 2-(1,1-Difluoroethyl)-3-methylpyrazine in a food product.

Instrumentation & Materials:

-

Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

-

HS-SPME Autosampler

-

SPME Fiber Assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/PDMS)

-

20 mL headspace vials with magnetic screw caps and septa

-

Analytical balance, vortex mixer, and centrifuge

-

Internal Standard (IS): A deuterated pyrazine or a structurally similar pyrazine not present in the sample (e.g., 2-methoxy-3-isopropylpyrazine).

GC-MS Parameters (Example):

| Parameter | Setting | Rationale |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column | Provides good separation for a wide range of volatile compounds.[9] |

| Inlet Temperature | 250 °C | Ensures rapid and complete thermal desorption of analytes from the SPME fiber. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 40 °C (hold 2 min), ramp to 240 °C at 8 °C/min, hold 5 min | Separates volatile compounds based on boiling point. |

| MS Source Temp. | 230 °C | Maintains analytes in the gas phase within the ion source. |

| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass analyzer. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for target analytes by monitoring specific ions. |

| Target Ions | To be determined experimentally. Likely ions: Molecular ion (m/z 158), and key fragment ions. | SIM mode requires pre-determination of characteristic ions for the target analyte and internal standard. |

Procedure:

-

Internal Standard & Calibration Curve Preparation:

-

Prepare a stock solution of 2-(1,1-Difluoroethyl)-3-methylpyrazine and the chosen Internal Standard (IS) in ethanol.

-

Create a series of calibration standards in the target food matrix (or a similar blank matrix) by spiking known amounts of the pyrazine stock solution.

-

Add a constant, known amount of the IS stock solution to each calibration standard.

-

-

Sample Preparation:

-

Accurately weigh 5 g of the homogenized sample into a 20 mL headspace vial.

-

Add the same constant amount of IS as used in the calibration standards.

-

If the matrix is solid or viscous, add 5 mL of deionized water and a salt (e.g., 1 g NaCl) to improve analyte partitioning into the headspace.

-

Immediately seal the vial.

-

-

HS-SPME Extraction:

-

Place the vial in the autosampler tray.

-

Incubate the sample at 60 °C for 15 minutes with agitation to facilitate equilibration of volatiles in the headspace.

-

Expose the SPME fiber to the headspace for 30 minutes at 60 °C.

-

-

GC-MS Analysis:

-

The autosampler automatically retracts the fiber and injects it into the GC inlet for thermal desorption (e.g., at 250 °C for 5 minutes).

-

Start the GC-MS data acquisition.

-

-

Data Processing:

-

Integrate the peak areas for the target analyte and the IS.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Plot a calibration curve of the peak area ratio versus concentration for the standards.

-

Determine the concentration of the analyte in the unknown sample using the regression equation from the calibration curve.

-

Applications in Food Systems

Based on the expected sensory profile, 2-(1,1-Difluoroethyl)-3-methylpyrazine could be a valuable ingredient for enhancing or imparting roasted, nutty, and savory notes in a variety of food products. Potential applications include:

-

Savory Snacks: Enhancing the baked or roasted character of potato chips, crackers, and pretzels.

-

Processed Meats: Adding roasted or grilled notes to meat analogues or processed meat products.

-

Soups and Sauces: Providing a savory, roasted base note.

-

Confectionery: Adding complexity to chocolate, coffee, and nut-based flavors.

The stability conferred by the difluoro- group may make it particularly suitable for products undergoing harsh thermal processing. Application levels must be determined through careful sensory testing, as pyrazines are potent and can contribute harsh or undesirable notes if overdosed.

Safety and Regulatory Considerations

Regulatory Status

As of the date of this publication, 2-(1,1-Difluoroethyl)-3-methylpyrazine is not listed in the public databases of the Flavor and Extract Manufacturers Association (FEMA) as a Generally Recognized as Safe (GRAS) substance, nor has it been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[10][11][12] The use of any new flavor ingredient in food requires a thorough safety assessment and compliance with the regulatory requirements of the target market. It is the responsibility of the user to ensure that this substance is approved for its intended use in the specific food application and country of sale.

Toxicological Considerations

The toxicological profile of 2-(1,1-Difluoroethyl)-3-methylpyrazine is not publicly available. A safety evaluation would need to consider several factors:

-

Metabolism: Pyrazines are generally metabolized in humans through oxidation of the ring or side chains, followed by conjugation and excretion.[13]

-

Organofluorine Compounds: The carbon-fluorine bond is exceptionally strong, which often makes organofluorine compounds metabolically stable.[14] However, if metabolism does occur, the potential release of fluoride ions is a key toxicological consideration. Excessive fluoride intake can lead to adverse health effects.[4][15]

-

Safety Assessment: A comprehensive safety assessment would require, at a minimum, genotoxicity studies and an evaluation of potential toxicity based on anticipated human exposure levels, following guidelines such as those established by the FDA.[16][17]

Given the lack of specific data, a cautious approach is warranted. It is recommended that any application research be accompanied by a thorough safety review and toxicological testing appropriate for a novel food ingredient.

Visualization of Experimental Workflows

References

-

Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometric (GC-MS) analysis of volatile profiles during the stir-frying process of malt. Analytical Methods. [Link]

-

Headspace-based approaches for volatile analysis: A review. Journal of the Korean Society for Applied Biological Chemistry. [Link]

-

FEMA unveils new flavor ingredient library in GRAS transparency bid. FoodNavigator-USA. [Link]

-

Pyrazines. Leffingwell & Associates. [Link]

-

Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]

-

Headspace solid-phase micro-extraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity. Saudi Journal of Biological Sciences. [Link]

-

SCIENTIFIC ADVICE I JECFA databases & tools I Food Safety and Quality. Food and Agriculture Organization of the United Nations. [Link]

-

FEMA Releases Full GRAS 28 List. Perfumer & Flavorist. [Link]

-

Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Journal of Food Processing and Dairy Technology. [Link]

-

Online Edition: "Specifications for Flavourings". Food and Agriculture Organization of the United Nations. [Link]

-

FACTsheet - Fluorinated Additives. Center for Environmental Health. [Link]

-

GCMS as a Tool for Flavor Development. Perfumer & Flavorist. [Link]

-

An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology. [Link]

-

Online Edition: "Specifications for Flavourings". Food and Agriculture Organization of the United Nations. [Link]

-

Flavor Ingredient Library. Flavor and Extract Manufacturers Association. [Link]

-

Using GC-MS to Analyze the Flavors in Fruit. AZoLifeSciences. [Link]

-

Joint Expert Committee on Food Additives (JECFA) - Monographs & Evaluations. INCHEM. [Link]

-

Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. [Link]

-

Application of GC-MS/MS in the analysis of taints and off flavours. New Food Magazine. [Link]

-

GRAS Flavoring Substances 26. Flavor and Extract Manufacturers Association. [Link]

-

Sensory Evaluation Techniques. Eirini Christodoulaki. [Link]

-

GC-MS Flavor Analysis of Foods and Beverages Under Consumption Conditions. Shimadzu. [Link]

-

Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances. [Link]

-

Preparation of labelled 2-methoxy-3-alkylpyrazines: synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

-

Greener approach toward one pot route to pyrazine synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. ResearchGate. [Link]

-

2-Diphenylphosphinomethyl-3-methylpyrazine. ProQuest. [Link]

-

Sensory Evaluation Methods For Food And Beverage Products. Food Research Lab. [Link]

-

Food Flavor Chemistry and Sensory Evaluation. Foods. [Link]

-

The Safety of Fluoride Compounds and Their Effect on the Human Body—A Narrative Review. International Journal of Environmental Research and Public Health. [Link]

-

Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry. [Link]

-

Toxicity of fluoride: critical evaluation of evidence for human developmental neurotoxicity in epidemiological studies, animal experiments and in vitro analyses. Archives of Toxicology. [Link]

-

Methods of flavor evaluation. SlideShare. [Link]

-

FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology. [Link]

-

Toxicological Principles for the Safety Assessment of Food Ingredients. U.S. Food and Drug Administration. [Link]

-

FDA Toxicological Testing Guidance for Food Additives. Quality Smart Solutions. [Link]

Sources

- 1. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometric (GC-MS) analysis of volatile profiles during the stir-frying process of malt - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. WHO | JECFA [apps.who.int]

- 3. Headspace solid-phase microextraction-gas chromatography-mass spectrometry characterization of propolis volatile compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples [mdpi.com]

- 5. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]

- 6. foodresearchlab.com [foodresearchlab.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rroij.com [rroij.com]

- 9. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FEMA unveils new flavor ingredient library in GRAS transparency bid [foodnavigator-usa.com]

- 11. SCIENTIFIC ADVICE I JECFA databases & tools I Food Safety and Quality | FAO [fao.org]

- 12. femaflavor.org [femaflavor.org]

- 13. ift.org [ift.org]

- 14. Headspace-based approaches for volatile analysis: A review -Analytical Science and Technology | Korea Science [koreascience.kr]

- 15. The Safety of Fluoride Compounds and Their Effect on the Human Body—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fda.gov [fda.gov]

- 17. qualitysmartsolutions.com [qualitysmartsolutions.com]

Application Note: Scalable Synthesis of 2-(1,1-Difluoroethyl)-3-methylpyrazine

Executive Summary

This guide details the scalable synthesis of 2-(1,1-Difluoroethyl)-3-methylpyrazine , a critical fluorinated building block and flavor/fragrance intermediate. While traditional methods employ Diethylaminosulfur Trifluoride (DAST) or Deoxo-Fluor®, these reagents pose significant thermal stability risks (explosive decomposition) upon scale-up.

This protocol utilizes XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) as a safer, crystalline alternative.[1][2] This method offers superior thermal stability (decomposition onset >200°C vs. ~140°C for DAST), eliminates the generation of free HF during reagent handling, and provides high selectivity for the gem-difluoro motif.

Target Molecule Profile

| Property | Detail |

| IUPAC Name | 2-(1,1-Difluoroethyl)-3-methylpyrazine |

| CAS No. | N/A (Analogous to 2-acetyl precursor CAS 23787-80-6) |

| Molecular Formula | |

| Key Functionality | Bioisostere for isopropyl/ethyl; lipophilicity modulator |

| Precursor | 2-Acetyl-3-methylpyrazine (FEMA 3964) |

Retrosynthetic Analysis & Strategy

The most direct and atom-economical route is the nucleophilic deoxofluorination of the commercially available ketone, 2-acetyl-3-methylpyrazine.

Reaction Scheme

The transformation involves the conversion of the carbonyl oxygen to a gem-difluoride using XtalFluor-E activated by an amine-HF promoter.

Figure 1: Reaction pathway for the deoxofluorination of 2-acetyl-3-methylpyrazine.

Strategic Selection: Why XtalFluor-E?

For scale-up (>100g to kg), safety is the primary constraint.

-

DAST: Shock sensitive; violent decomposition at ~140°C.

-

Deoxo-Fluor: Thermally more stable than DAST but still exhibits significant exotherms; generates HF on contact with moisture.

-

XtalFluor-E: Crystalline salt; decomposition onset >243°C; does not fume in air; compatible with borosilicate glass (until activation).

Detailed Experimental Protocol

Scale: 100 g Input (Scale-up Factor: 10x from bench) Safety Level: High (HF generation in situ). Work in a well-ventilated fume hood. Wear HF-resistant gloves and face shield.

Materials & Equipment

-

Reactor: 2L Jacketed Glass Reactor (or Hastelloy C-22 for >1kg scale) with overhead stirrer and internal temperature probe.

-

Scrubber: Caustic scrubber (10% NaOH) connected to the reactor vent to neutralize

and HF byproducts. -

Reagents:

-

2-Acetyl-3-methylpyrazine (100.0 g, 0.735 mol)

-

XtalFluor-E (202.0 g, 0.882 mol, 1.2 equiv)

-

Triethylamine trihydrofluoride (

) (59.3 g, 0.368 mol, 0.5 equiv) -

Dichloromethane (DCM) (1.0 L, anhydrous)

-

Sodium Bicarbonate (sat. aq. solution) for quench.

-

Process Workflow

Step 1: Reactor Preparation

-

Purge the reactor with dry nitrogen for 15 minutes.

-

Charge XtalFluor-E (202.0 g) and DCM (800 mL). Stir at 250 RPM to form a suspension.

-

Cool the jacket temperature to 0°C. Ensure internal temperature reaches <5°C.

Step 2: Substrate Addition (Exotherm Control)

-

Dissolve 2-Acetyl-3-methylpyrazine (100.0 g) in the remaining DCM (200 mL).

-

Add

(59.3 g) to the reactor suspension. Note: No significant exotherm usually observed here, but verify. -

Critical Step: Add the substrate solution dropwise to the reactor over 60 minutes.

-

Control: Maintain internal temperature <10°C.[3]

-

Observation: The suspension may clear as the reaction proceeds.

-

Step 3: Reaction & Monitoring

-

Allow the mixture to warm to Room Temperature (20-25°C) over 2 hours.

-

Stir for an additional 4–6 hours.

-

IPC (In-Process Control): Sample 50 µL, quench in sat.

, extract with EtOAc. Analyze by GC-MS or

Step 4: Quench & Workup (Safety Critical)

-

Cool the reactor back to 0°C.

-

Prepare a quench vessel containing 1L of 5%

solution, cooled to 5°C. -

Slowly transfer the reaction mixture into the quench vessel (Reverse Quench) with vigorous stirring.

-

Caution: Gas evolution (

) will occur. Control addition rate to manage foaming.

-

-

Separate the phases. Extract the aqueous layer with DCM (

). -

Combine organic layers and wash with brine (

). -

Dry over anhydrous

, filter, and concentrate under reduced pressure (keep bath <40°C due to potential volatility of the product).

Step 5: Purification

-

Distillation: The product is a liquid. Perform vacuum distillation.

-

Expected Boiling Point: ~60-65°C at 10 mmHg (Estimation based on non-fluorinated analog).

-

-

Yield: Expected isolated yield: 75–85%.

Scale-Up Safety & Engineering Controls

When moving from 100 g to kg-scale, the following engineering parameters must be validated.

Thermal Hazard Assessment

| Parameter | Value (XtalFluor-E) | Value (DAST) | Implication |

| Decomposition Onset | 243°C | 140°C | XtalFluor offers a 100°C safety margin. |

| Adiabatic Temp Rise | Moderate | High | Lower risk of thermal runaway. |

| Gas Generation | HF (corrosive/toxic) | Scrubbing is mandatory for both. |

Material Compatibility

-

Reactor: Glass-lined steel (GLS) is acceptable for the reaction if water is strictly excluded. For the quench step, Hastelloy C-22 is preferred due to transient HF concentrations.

-

Gaskets: Use PTFE (Teflon) or Kalrez. Avoid Viton (fluoropolymers can swell/degrade in some fluorination conditions).

Process Flow Diagram (PFD)

Figure 2: Process flow for the safe handling of fluorination reagents.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, check these specific spectral markers.

-NMR (400 MHz, )

-

Diagnostic Signal: The methyl group of the newly formed difluoroethyl moiety (

) will appear as a triplet of triplets (coupling with F and adjacent H, though no adjacent H here, it couples with F). Actually, it is a triplet ( -

Pyrazine Ring Protons: Two doublets around

8.3–8.5 ppm. -

3-Methyl Group: Singlet around

2.6 ppm.

-NMR

-

Diagnostic Signal: A quartet (coupling to the methyl protons) around

-85 to -95 ppm. This confirms the gem-difluoro structure. -

Impurity Check: Look for signals around -110 to -120 ppm (vinyl fluoride elimination byproduct).

References

-

L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[6] Journal of Organic Chemistry. Link

-

Beaulieu, F., et al. (2009). "XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents."[1][2][6] Organic Letters. Link

-

FEMA (Flavor and Extract Manufacturers Association). "2-Acetyl-3-methylpyrazine (FEMA 3964) Flavor Profile and Safety." Link

-

Manchester Organics. "Technical Data Sheet: XtalFluor-E® Scale-Up Considerations." Link

-

Sigma-Aldrich. "Safety Data Sheet: 2-Acetyl-3-methylpyrazine." Link

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US2520088A - Process of preparing pyrazines - Google Patents [patents.google.com]

- 4. ScenTree - 2-ethyl-3-methyl pyrazine (CAS N° 15707-23-0) [scentree.co]

- 5. researchgate.net [researchgate.net]

- 6. manchesterorganics.com [manchesterorganics.com]

Troubleshooting & Optimization

Improving yield in the synthesis of 2-(1,1-Difluoroethyl)-3-methylpyrazine

Technical Support Center: Ticket #8492 Subject: Optimization of Yield & Regioselectivity for 2-(1,1-Difluoroethyl)-3-methylpyrazine Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

User inquiries regarding the synthesis of 2-(1,1-Difluoroethyl)-3-methylpyrazine typically stem from low yields or incorrect isomer isolation when attempting direct radical functionalization (Minisci-type) of 2-methylpyrazine.[1]

The Critical Bottleneck: Direct radical difluoroethylation of 2-methylpyrazine preferentially occurs at the C-5 or C-6 positions (para/meta) due to steric hindrance at the C-3 position (ortho to the methyl group).[1] If your target is the 2,3-isomer, direct C-H functionalization will result in <10% isolated yield of the correct isomer.

The Recommended Solution: To achieve high yields (>60%) and exclusive regioselectivity, you must switch to a Deoxyfluorination Strategy starting from 2-acetyl-3-methylpyrazine .[1]

Phase 1: Route Selection & Decision Matrix

Before proceeding, verify your precursor availability. The choice of route determines your impurity profile and purification difficulty.

Caption: Decision tree for selecting the synthetic pathway. Route A is the industry standard for 2,3-substituted pyrazines.

Phase 2: Protocol A - Deoxyfluorination (The "Golden" Route)[1]

This protocol converts the carbonyl group of 2-acetyl-3-methylpyrazine into a gem-difluoro group.[1] This guarantees the substituent is in the correct position.

Precursor: 2-Acetyl-3-methylpyrazine (Commercially available flavor ingredient, FEMA 3250 analog).[1] Reagents: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E.[1]

Step-by-Step Methodology

-

Preparation (Anhydrous is Critical):

-

Flame-dry a round-bottom flask under Argon.[1]

-

Dissolve 2-acetyl-3-methylpyrazine (1.0 equiv) in anhydrous DCM (0.5 M concentration).

-

Note: Pyrazines are basic; ensure no residual acid is present in the starting material.

-

-

Reagent Addition (0°C):

-

Reaction & Catalyst (The "Yield Booster"):

-

Add EtOH (0.2 equiv) or SbCl3 (5 mol%) as a catalyst if conversion is sluggish.

-

Allow to warm to Room Temperature (25°C) and stir for 12–24 hours.

-

Monitoring: Check by TLC or GC-MS.[1] Look for the disappearance of the ketone peak (M+ = 136) and appearance of the difluoro product (M+ = 158).

-

-

Quench & Isolation (Volatility Warning):

-

CRITICAL: Pour the reaction mixture slowly into saturated NaHCO3 at 0°C. Violent bubbling (CO2) will occur.

-

Do not use high vacuum. The product, 2-(1,1-difluoroethyl)-3-methylpyrazine, is volatile.[1]

-

Concentrate via rotary evaporator at >100 mbar and 30°C bath.

-

Purify via silica gel chromatography using Pentane/Ether gradients.

-

Troubleshooting Guide: Deoxyfluorination

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Old reagent or steric bulk.[1] | Add 5 mol% SbCl3 (Lewis Acid) or switch to neat conditions (no solvent) at 40°C. |

| Vinyl Fluoride Formation | Elimination side reaction. | The intermediate carbocation eliminated a proton. Use XtalFluor-E with Et3N·3HF instead of Deoxo-Fluor to suppress elimination.[1] |

| Black Tar/Decomposition | Exotherm uncontrolled. | Dilute reaction to 0.1 M. Ensure strict 0°C addition. |

| Product Loss | Volatility.[1] | Do not rotovap to dryness.[1] Co-distill with pentane if possible.[1] |

Phase 3: Protocol B - Radical Functionalization (Screening Only)

Use this route only if you cannot source the ketone and need a quick "dirty" sample for biological screening.

Reagents: Sodium 1,1-difluoroethanesulfinate (DFES-Na) or Zinc salt (Baran Diversinates™).[1] Mechanism: Minisci-type radical substitution.[1][2]

The Regioselectivity Problem

In 2-methylpyrazine, the nucleophilic difluoroethyl radical prefers the most electron-deficient and least hindered positions.[1]

-

Position 5/6: Favored (Sterically open).

-

Position 3 (Target): Disfavored (Sterically crowded by the methyl group).

Optimized Conditions for "Best Possible" Yield

-

Solvent System: DCM:Water (2:1) biphasic mixture.

-

Additives: TFA (Trifluoroacetic acid) is mandatory (2.0 equiv).

-

Why: Protonation of the pyrazine nitrogen lowers the LUMO energy, making the ring more electrophilic. However, it does not solve the steric issue.

-

-

Procedure:

-

Dissolve 2-methylpyrazine (1 equiv) and Zn(SO2CF2CH3)2 (3 equiv) in DCM/Water.

-

Add TFA (2 equiv).

-

Add TBHP (tert-Butyl hydroperoxide, 70% aq, 5 equiv) dropwise at 0°C.

-

Stir vigorously (radical transfer occurs at the interface).

-

Troubleshooting Guide: Radical Route

| Issue | Probable Cause | Corrective Action |

| Wrong Isomer (Pos 5/6) | Inherent thermodynamics.[1] | You cannot chemically force this preference easily.[1] You must separate isomers via Preparative HPLC (C18 column). |

| Low Mass Balance | Polymerization.[1] | Add the oxidant (TBHP) over 4 hours via syringe pump to keep radical concentration low. |

| No Reaction | pH too high. | Ensure pH < 3. Add more TFA. The ring must be protonated.[2] |

Phase 4: Comparative Data & Safety

Yield Comparison Table

| Method | Target Isomer Yield | Purity (Crude) | Scalability |

| Route A: Deoxyfluorination | 65 - 85% | >90% | High (kg scale possible) |

| Route B: Minisci (Zn salt) | 5 - 12% | <40% (Isomer mix) | Low (Chromatography bottleneck) |

Safety Warnings

-

DAST/Deoxo-Fluor: Can explode if heated above 90°C. Never distill the neat reagent.[1] Always quench into base (NaHCO3), never water (generates HF gas rapidly).

-

Pyrazines: Potent aroma chemicals.[1][3] Even small spills will smell like roasted nuts/popcorn for weeks. Use bleach to oxidize spills.[1]

References

-

Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1] Journal of Organic Chemistry.

-

Fujiwara, Y., et al. (2012). "Practical C–H functionalization of quinolines with boronic acids." Journal of the American Chemical Society (Baran Lab - Zinc Sulfinate Chemistry).[1]

-

Beaulieu, F., et al. (2009). "Aminosulfur Trifluorides: Relative Thermal Stability." Organic Process Research & Development. (Safety data on DAST vs Deoxo-Fluor).

-

Duncton, M. A. (2011). "Minisci reactions: Versatile tools for the functionalization of heterocycles."[4] Med.[1][4] Chem. Commun.

Sources

Technical Support Center: Pyrazine Fluorination Optimization

Current Status: Operational Topic: Reaction Temperature & Thermal Management Ticket ID: PYR-F-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Mission Statement

Welcome to the Fluorination Optimization Hub. You are likely here because pyrazine fluorination is deceivingly complex. The electron-deficient nature of the 1,4-diazine ring creates a "thermal canyon": too cold, and the high activation energy barrier prevents reaction; too hot, and you risk polymerization, tarring, or catastrophic solvent decomposition.

This guide moves beyond basic recipes. We deconstruct the thermodynamic and kinetic drivers of your reaction to help you dial in the exact temperature required for your specific precursor.

Module 1: The Thermal Landscape (Thermodynamics & Kinetics)

The Core Conflict

Pyrazines are significantly more electron-deficient than pyridines.[1] This affects your temperature strategy depending on your reaction mechanism:

-

Nucleophilic Exchange (Halex/SNAr): Requires high thermal energy to overcome the repulsion between the incoming fluoride and the electron-rich nitrogen lone pairs, despite the ring's electron deficiency facilitating the intermediate Meisenheimer complex.

-

Radical C-H Activation: Operates under kinetic control at mild temperatures. Excess heat here destroys the radical species or the oxidant (e.g., Selectfluor), leading to poor selectivity.

Visualizing the Decision Matrix

Before heating your oil bath, verify your pathway using our logic map.

Figure 1: Thermal decision tree for pyrazine fluorination. Note the critical solvent divergence for high-temperature Halex reactions.

Module 2: Troubleshooting SNAr (Halex) Reactions

Context: Converting Chloropyrazine to Fluoropyrazine using KF or CsF.

Common Failure Modes

Q: My reaction turned into black tar at 150°C. What happened? A: You likely experienced solvent thermal decomposition , not just product degradation.

-

The Cause: If you used DMSO, it begins to decompose exothermically around 140°C-150°C. In the presence of halides (like the chloride leaving group) or acids, this decomposition onset lowers significantly, sometimes leading to thermal runaway [1].

-

The Fix: Switch to Sulfolane or NMP (N-Methyl-2-pyrrolidone) for reactions requiring >130°C. Sulfolane is stable up to ~280°C.

Q: I am refluxing at 180°C in Sulfolane, but conversion stalled at 60%. A: The issue is likely "Wet Fluoride" or Lattice Energy .

-

The Physics: Fluoride (F-) is heavily solvated by water (H-bonding), making it a poor nucleophile. Even "dry" KF absorbs water rapidly.

-

The Fix:

-

Azeotropic Drying: Distill toluene from the reaction mixture before adding the substrate to remove trace water.

-

Phase Transfer: Add 18-Crown-6 (for KF) or switch to CsF (Cesium Fluoride). The large Cesium cation has a lower lattice energy, making the Fluoride anion more "naked" and reactive at lower temperatures (allowing you to drop to ~120°C).

-

Data: Solvent & Temperature Limits

| Solvent | Max Safe Temp (Process) | Risk Factor | Recommended For |

| DMSO | 120°C | High (Explosive decomp w/ halides) | Mild SNAr (<100°C) |

| DMF | 140°C | Moderate (Hydrolyses to dimethylamine) | General use |

| NMP | 190°C | Low | High-temp SNAr |

| Sulfolane | 220°C | Very Low (High thermal stability) | Difficult Pyrazine Halex |

Module 3: Troubleshooting Radical C-H Fluorination

Context: Late-stage fluorination of pyrazine utilizing Selectfluor or AgF2.

Q: I used Selectfluor at 100°C to push the reaction, but yield decreased. Why? A: Radical fluorination is a balance between radical generation and oxidant lifetime .

-

The Mechanism: Selectfluor (F-TEDA-BF4) degrades thermally. At >80°C, the reagent decomposes faster than it can transfer fluorine to the pyrazinyl radical.

-

The Optimization: Lower the temperature to 40°C - 60°C and use a silver catalyst (AgNO3) to lower the activation energy for the decarboxylation or hydrogen abstraction step [2].

Q: Can I do this at Room Temperature? A: Yes, if using AgF2 (Silver(II) Fluoride).[2]

-

The Insight: Hartwig and Fier demonstrated that AgF2 acts as both the oxidant and fluorine source. This reaction is highly efficient at ambient temperature (25°C) for diazines, avoiding the thermal decomposition issues of pyrazine N-oxides [3].

Module 4: Standardized Experimental Protocols

Protocol A: High-Temperature Halex (Chlorine -> Fluorine)

Best for: Early building block synthesis.

-

Setup: Flame-dried 3-neck flask, mechanical stirrer, N2 atmosphere.

-

Drying Step: Charge KF (spray-dried, 2.0 equiv) and Sulfolane (5 mL/mmol). Add Toluene (20% v/v). Distill off toluene at 130°C to remove azeotropic water.

-

Reaction: Cool to 100°C. Add Chloropyrazine (1.0 equiv) and 18-Crown-6 (0.1 equiv).

-

Heating: Ramp temperature to 160°C . Monitor by GC-MS every 2 hours.

-

Checkpoint: If blackening occurs, reduce temp to 150°C and prolong time.

-

-

Workup: Dilute with Et2O (poor solubility of sulfolane helps separation) and wash copiously with water.

Protocol B: Mild Radical C-H Fluorination

Best for: Late-stage drug functionalization.

-

Setup: Teflon-coated vial (glass reacts with HF byproducts), light-shielded.

-

Reagents: Pyrazine substrate (1.0 equiv), AgF2 (2.0 equiv).

-

Solvent: Anhydrous MeCN (Acetonitrile).

-

Conditions: Stir at 25°C (Room Temp) for 1-4 hours.

-

Monitoring: Watch for color change (Black AgF2 -> Yellow/White AgF).

-

Workup: Filter through Celite/NaHCO3 pad to remove silver salts and neutralize HF.

References

-

Yang, Q., et al. (2020). "Explosion Hazards of Dimethyl Sulfoxide (DMSO) with Metal Halides and Other Impurities." Organic Process Research & Development, 24(5), 916–939. Link

-

Fier, P. S., & Hartwig, J. F. (2013).[3] "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction." Science, 342(6161), 956-960.[3] Link

-

Finger, G. C., et al. (1956). "Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F." Journal of the American Chemical Society, 78(23), 6034–6037. Link

Sources

Storage degradation of 2-(1,1-Difluoroethyl)-3-methylpyrazine

Technical Support Center: Storage & Stability of 2-(1,1-Difluoroethyl)-3-methylpyrazine

Core Directive: Technical Overview

2-(1,1-Difluoroethyl)-3-methylpyrazine is a specialized heterocyclic compound, likely utilized as a high-impact flavor intermediate or pharmaceutical building block. Its stability profile is governed by two competing structural features:

-

The Pyrazine Ring: Inherently electron-deficient but susceptible to N-oxidation and nucleophilic attack under specific conditions.

-

The 1,1-Difluoroethyl Group (

): A lipophilic, electron-withdrawing moiety that generally enhances metabolic stability but introduces unique volatility and potential hydrolytic vulnerabilities under extreme pH.

This guide addresses the three primary degradation vectors: Oxidative Instability , Volatility-Induced Potency Loss , and Photolytic Degradation .

Troubleshooting & Diagnostics (Q&A Format)

Q1: The liquid has turned from colorless to yellow/amber. Is it still usable?

Diagnosis: Oxidative Degradation (N-Oxide Formation) Mechanism: Pyrazine nitrogens are susceptible to oxidation by atmospheric oxygen, forming N-oxides. The methyl group at position 3 is also benzylic-like and can undergo radical oxidation to form aldehydes or carboxylic acids, which polymerize to form colored oligomers. Action:

-

Immediate: Check purity via GC-MS. If purity is >98%, the color is likely due to trace oligomers (<0.5%). Distillation may recover the material.

-

Prevention: Store under an inert atmosphere (Argon or Nitrogen).

Q2: I observe a white precipitate or turbidity in the liquid.

Diagnosis: Moisture-Induced Hydrolysis or Polymerization Mechanism: While the 1,1-difluoroethyl group is robust, prolonged exposure to moisture (especially if acidic impurities are present) can lead to trace hydrolysis. More commonly, this precipitate is a dimer or trimer formed via radical coupling of the methyl group, catalyzed by light or trace metals. Action:

-

Filter: Pass through a 0.2 µm PTFE filter.

-

Test: Run a Karl Fischer titration. If water content is >0.5%, dry with activated molecular sieves (3Å or 4Å).

Q3: The potency/aroma intensity has dropped significantly, but purity looks fine.

Diagnosis: Volatility & Headspace Loss Mechanism: This compound has high vapor pressure. Repeated opening of the container allows the volatile active to escape, changing the concentration if it is in solution, or simply losing mass if neat. Action:

-

Handling: Aliquot into single-use vials to minimize headspace exchange.

-

Storage: Use septum-sealed crimp vials for frequent sampling.

Deep Dive: Degradation Mechanisms

The following diagram illustrates the critical degradation pathways for 2-(1,1-Difluoroethyl)-3-methylpyrazine.

Figure 1: Primary degradation pathways including N-oxidation (yellowing), methyl oxidation (off-odor), and radical dimerization (precipitation).[1]

Storage Protocols & Experimental Guidelines

Standard Storage Protocol (SSP-DFMP)

| Parameter | Specification | Rationale |

| Temperature | -20°C to 4°C | Slows radical oxidation kinetics and volatility. |

| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air, providing a better blanket against |

| Container | Amber Glass (Borosilicate) | Blocks UV light (290-450 nm) which catalyzes radical formation. |

| Closure | PTFE-lined Screw Cap | Prevents leaching of plasticizers and offers chemical resistance to fluorinated organics. |

| Desiccant | Not recommended inside | Direct contact with desiccants can induce surface catalysis. Store secondary container with desiccant. |

Handling Workflow for Aliquoting

To prevent degradation during use:

-

Equilibrate: Allow the sealed bottle to reach room temperature before opening. (Prevents condensation of atmospheric moisture).

-

Blanket: Flow a gentle stream of Argon into the headspace while pipetting.

-

Seal: Parafilm is insufficient. Use Teflon tape on threads before capping.

Analytical Troubleshooting Workflow

Use this decision tree to determine the quality of your stored material.

Figure 2: Decision matrix for evaluating stored 2-(1,1-Difluoroethyl)-3-methylpyrazine samples.

References

-

Müller, R., & Rappert, S. (2010).[2] Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320.[2] Link

-

Sigma-Aldrich. (2025).[3] Safety Data Sheet: 2-Methylpyrazine (Analogous Structure). Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Alkylpyrazines. Link

-

Ventos. (2025). Technical Data Sheet: 2-Ethyl-3-Methylpyrazine (Structural Analog). Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 13C NMR Chemical Shifts of 2-(1,1-Difluoroethyl)-3-methylpyrazine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a definitive method for mapping the carbon framework of organic compounds. This guide provides a comprehensive analysis of the 13C NMR chemical shifts for 2-(1,1-Difluoroethyl)-3-methylpyrazine, a heterocyclic compound of interest due to the growing prevalence of fluorinated motifs in bioactive molecules.

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. However, the presence of fluorine, with its high electronegativity and the complexities of carbon-fluorine (C-F) coupling, presents unique challenges and considerations in the interpretation of 13C NMR spectra.[1][2] This guide will delve into the predicted 13C NMR spectrum of the title compound, offer a comparative analysis with related pyrazine derivatives, and provide a robust experimental protocol for acquiring high-quality data.

Predicted 13C NMR Chemical Shifts of 2-(1,1-Difluoroethyl)-3-methylpyrazine

In the absence of publicly available experimental data for 2-(1,1-Difluoroethyl)-3-methylpyrazine, the following chemical shifts are predicted based on established principles of NMR spectroscopy, including substituent effects and analysis of structurally similar compounds.[3][4] The predictions also account for the significant influence of the difluoroethyl group on the electronic environment of the pyrazine ring.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-2 | 158 - 163 | Triplet | 25 - 35 |

| C-3 | 150 - 155 | Singlet | - |

| C-5 | 142 - 146 | Singlet | - |

| C-6 | 140 - 144 | Singlet | - |

| -C F2CH3 | 118 - 124 | Triplet | 240 - 260 |

| -CF2C H3 | 22 - 27 | Triplet | 20 - 30 |

| 3-C H3 | 18 - 22 | Singlet | - |

Note: These are predicted values and may differ from experimental results. The solvent used for analysis will also influence the exact chemical shifts.

Comparative Analysis with Related Pyrazine Derivatives

To understand the influence of the 1,1-difluoroethyl substituent, it is instructive to compare the predicted chemical shifts with those of known pyrazine derivatives.

| Compound | C-2 (ppm) | C-3 (ppm) | C-5 (ppm) | C-6 (ppm) | Other Carbons (ppm) |

| Pyrazine | 145.1 | 145.1 | 145.1 | 145.1 | - |

| 2-Methylpyrazine | 151.3 | 143.5 | 142.9 | 143.5 | 21.5 (-CH3) |

| 2-Hydroxy-5-methylpyrazine (Predicted)[3] | 155 - 160 | 125 - 130 | 140 - 145 | 130 - 135 | 20 - 25 (-CH3) |

| N-ethyl-5-methylpyrazine-2-carboxamide[5] | 163.1 | 156.8 | 143.2 | 142.2 | 21.8 (-CH3), 34.2 (-CH2-), 14.8 (-CH3 of ethyl) |

From this comparison, several key insights emerge:

-

Deshielding Effect of the Pyrazine Nitrogens: The carbons of the parent pyrazine ring are significantly deshielded (shifted downfield) due to the electron-withdrawing nature of the two nitrogen atoms.[6]

-

Substituent Effects: The introduction of a methyl group at C-2 in 2-methylpyrazine causes a downfield shift of C-2 and an upfield shift of the adjacent C-3 and C-6, a typical electronic effect.

-

Impact of the 1,1-Difluoroethyl Group: The highly electronegative fluorine atoms in the 1,1-difluoroethyl group are expected to have a pronounced deshielding effect on the directly attached C-2 of the pyrazine ring, shifting it significantly downfield. The quaternary carbon of the difluoroethyl group will appear as a triplet with a large one-bond C-F coupling constant. The methyl carbon of this group will also exhibit a smaller triplet splitting due to two-bond C-F coupling.

Experimental Protocol for 13C NMR Acquisition

Acquiring a high-quality 13C NMR spectrum of a fluorinated compound requires careful consideration of experimental parameters to account for the low natural abundance of the 13C isotope and the presence of C-F coupling.[7]

I. Sample Preparation

-

Sample Purity: Ensure the sample of 2-(1,1-Difluoroethyl)-3-methylpyrazine is of high purity (>95%) to avoid interference from impurities.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl3) is a common choice. For compounds with lower solubility, dimethyl sulfoxide-d6 (DMSO-d6) can be used.

-

Concentration: Dissolve 20-50 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

II. Instrument Setup and Calibration

-

Spectrometer: Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and sensitivity.

-

Probe Tuning: Tune and match the NMR probe for the 13C frequency.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

III. 13C NMR Acquisition Parameters

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is typically used.

-

Spectral Width: Set a spectral width of approximately 250 ppm, centered around 120 ppm, to encompass all expected carbon signals.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is crucial to allow for full relaxation of all carbon nuclei, especially quaternary carbons.

-

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024-4096) is required to achieve an adequate signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

IV. Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum and perform a baseline correction to ensure accurate integration and peak picking.

-

Chemical Shift Referencing: Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl3 at 77.16 ppm).[8]

Caption: Experimental workflow for acquiring 13C NMR data.

Navigating the Complexities of C-F Coupling

A key feature in the 13C NMR spectrum of 2-(1,1-Difluoroethyl)-3-methylpyrazine will be the presence of carbon-fluorine coupling.[1] This coupling provides valuable structural information but can also complicate the spectrum.

-

One-Bond Coupling (¹JCF): The carbon directly attached to the two fluorine atoms will be split into a triplet. The magnitude of this coupling is typically large, in the range of 240-260 Hz.

-

Two-Bond Coupling (²JCF): The carbons two bonds away from the fluorine atoms (C-2 of the pyrazine ring and the methyl carbon of the ethyl group) will also be split into triplets, but with a much smaller coupling constant (20-35 Hz).

-

Longer-Range Coupling: Three-bond and even four-bond C-F couplings may be observed, though they are often small and may not be resolved.

For complex spectra where multiplets overlap, specialized NMR techniques such as broadband 1H and 19F decoupling can be employed, although this requires specific hardware.[7][9]

Caption: Logical relationships in 13C NMR analysis.

Conclusion

References

- The Royal Society of Chemistry. Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system.

- Benchchem. 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.

- Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives. (2022).

- The Royal Society of Chemistry. Supporting Information: An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. (2014).

- ChemicalBook. Pyrazine(290-37-9) 13C NMR spectrum.

- ResearchGate. Calculated and experimental 13 C NMR chemical shifts.

- ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.

- Ovid. Quantitative Prediction of 13C NMR Chemical... : Concepts in Magnetic Resonance.

- ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.

- Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. (1976).

- University of Wisconsin-Madison. Fluorine NMR.

- JEOL USA Inc. Structure Elucidation of Fluorinated Compounds by NMR.

Sources

- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. biophysics.org [biophysics.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ovid.com [ovid.com]

- 5. rsc.org [rsc.org]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. jeolusa.com [jeolusa.com]

- 8. rsc.org [rsc.org]

- 9. acdlabs.com [acdlabs.com]

Comparing odor profiles: 2-(1,1-Difluoroethyl)-3-methylpyrazine vs 2-ethyl-3-methylpyrazine

Topic: Comparative Analysis: 2-(1,1-Difluoroethyl)-3-methylpyrazine vs. 2-ethyl-3-methylpyrazine Content Type: Technical Comparison Guide Audience: Researchers, Flavor Chemists, and Medicinal Chemists

A Technical Evaluation of Odor Profiles, Stability, and Physicochemical Properties

Executive Summary

This guide provides a comparative technical analysis of 2-ethyl-3-methylpyrazine (EMP) , an industry-standard flavor compound, against its fluorinated analog, 2-(1,1-difluoroethyl)-3-methylpyrazine (DFEMP) .